O-(Tert-butyldiphenylsilyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
O-(Tert-butyldiphenylsilyl)hydroxylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, reactivity, and applications of O-(Tert-butyldiphenylsilyl)hydroxylamine, a versatile reagent in modern organic synthesis.
Introduction
O-(Tert-butyldiphenylsilyl)hydroxylamine (TBDPS-ONH₂) is a hydroxylamine derivative featuring a sterically hindered tert-butyldiphenylsilyl (TBDPS) protecting group. This reagent has gained significant attention in synthetic organic chemistry, particularly for its applications in the construction of nitrogen-containing compounds such as lactams and hydroxamic acids, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. The robust nature of the TBDPS group imparts unique stability and reactivity to the hydroxylamine moiety, making it a valuable tool for complex molecule synthesis. This guide provides a detailed overview of its chemical properties, synthesis, handling, and key applications with experimental protocols.
Chemical and Physical Properties
O-(Tert-butyldiphenylsilyl)hydroxylamine is a white to almost white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NOSi | [1] |
| Molecular Weight | 271.43 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 103587-51-5 | [1] |
Synthesis and Handling
General Synthesis Method
Caption: Plausible synthetic pathway for O-(Tert-butyldiphenylsilyl)hydroxylamine.
Experimental Protocol (General Adaptation):
-
Silylation: To a solution of N-hydroxyphthalimide in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., imidazole). To this mixture, add tert-butyldiphenylsilyl chloride dropwise at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield O-(tert-butyldiphenylsilyl)-N-hydroxyphthalimide.
-
Deprotection: The isolated intermediate is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate is then added, and the mixture is stirred, typically at room temperature or with gentle heating.
-
Final Work-up and Isolation: The resulting mixture is filtered to remove the phthalhydrazide byproduct. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining hydrazine. The organic layer is dried and concentrated to afford O-(Tert-butyldiphenylsilyl)hydroxylamine.
Handling and Storage
O-(Tert-butyldiphenylsilyl)hydroxylamine is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spectral Data
While full spectral data with peak assignments are not available in the public literature, databases indicate the availability of 1D NMR and mass spectrometry data.
NMR Spectroscopy
Typical chemical shifts for the tert-butyldiphenylsilyl (TBDPS) group in ¹H and ¹³C NMR spectra are as follows:
-
¹H NMR: The tert-butyl protons typically appear as a singlet around δ 1.1 ppm. The phenyl protons will be observed as multiplets in the aromatic region (δ 7.2-7.8 ppm).
-
¹³C NMR: The quaternary carbon of the tert-butyl group appears around δ 19 ppm, and the methyl carbons around δ 27 ppm. The aromatic carbons will be found in the range of δ 127-136 ppm.
Mass Spectrometry
The mass spectrum of O-(Tert-butyldiphenylsilyl)hydroxylamine is expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation pattern would likely involve the loss of a tert-butyl group ([M-57]⁺) as a prominent fragment.
Reactivity and Applications
The primary utility of O-(Tert-butyldiphenylsilyl)hydroxylamine lies in its role as a nucleophilic source of the -ONH₂ group in various chemical transformations.
Synthesis of β-Lactams
A significant application of O-(Tert-butyldiphenylsilyl)hydroxylamine is in the synthesis of β-lactams, which are core structures in a wide range of antibiotics. While specific experimental details for this application are proprietary or not widely published, the general transformation involves the reaction of the hydroxylamine with a suitable carboxylic acid derivative to form a hydroxamic acid, which then undergoes cyclization.
Caption: General workflow for β-lactam synthesis using O-(Tert-butyldiphenylsilyl)hydroxylamine.
General Experimental Protocol for Lactam Synthesis:
-
Hydroxamic Acid Formation: A solution of the desired carboxylic acid in an appropriate solvent (e.g., dichloromethane) is treated with a coupling agent (e.g., EDCI or DCC) and O-(Tert-butyldiphenylsilyl)hydroxylamine. The reaction is stirred at room temperature until the formation of the N-(TBDPS-oxy)amide is complete.
-
Cyclization: The intermediate hydroxamic acid is then subjected to cyclization conditions. This can often be achieved using Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) to effect an intramolecular Sₙ2 reaction, forming the β-lactam ring.
-
Deprotection: The TBDPS group can be removed under standard conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the final β-lactam.
Stability
The tert-butyldiphenylsilyl (TBDPS) group is known for its high stability under a variety of reaction conditions, particularly its resistance to acidic hydrolysis.[2] It is significantly more stable than other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers in acidic media. This stability allows for selective deprotection of other protecting groups in the presence of a TBDPS ether. While stable to acid, the TBDPS group is readily cleaved by fluoride ion sources. The chemical stability of the O-(Tert-butyldiphenylsilyl)hydroxylamine molecule itself is generally good under standard laboratory conditions.
Safety Information
O-(Tert-butyldiphenylsilyl)hydroxylamine is an irritant. The following GHS hazard classifications apply:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Conclusion
O-(Tert-butyldiphenylsilyl)hydroxylamine is a valuable and versatile reagent for organic synthesis. Its robust TBDPS protecting group provides the stability necessary for multi-step syntheses of complex molecules, particularly in the construction of β-lactams and other nitrogen-containing heterocycles. While detailed experimental protocols for its synthesis and specific applications are not widely disseminated in public literature, the general principles of hydroxylamine chemistry and silyl ether protection/deprotection provide a solid foundation for its use in the laboratory. Researchers and drug development professionals can leverage the unique properties of this reagent to access novel chemical entities with potential therapeutic applications.
